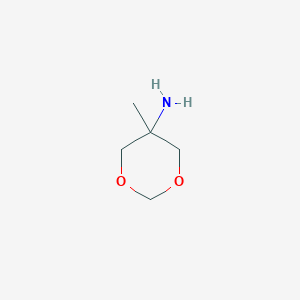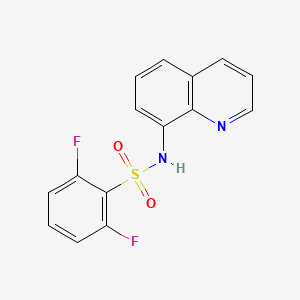
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,4-dimethoxy-3-methylnaphthalene with appropriate reagents to introduce the octa-2,6-dien-1-ol moiety. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(1,4-Dimethoxy-3-methylnaphthalen-2-yl)boronic acid: This compound shares a similar naphthalene core but differs in its functional groups.
Methyl (4E,8E)-10-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-4,8-dimethyldeca-4,8-dienoate: Another related compound with structural similarities.
Uniqueness
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.
属性
分子式 |
C23H30O3 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC 名称 |
8-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C23H30O3/c1-16(9-8-10-17(2)15-24)13-14-19-18(3)22(25-4)20-11-6-7-12-21(20)23(19)26-5/h6-7,10-13,24H,8-9,14-15H2,1-5H3 |
InChI 键 |
DRXBPDNOLVKFGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CO)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8701346.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethan-1-ol](/img/structure/B8701359.png)
![Imidazo[1,2,a]pyrazine-8-carboxylic acidamide](/img/structure/B8701368.png)
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8701376.png)
![Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B8701387.png)








